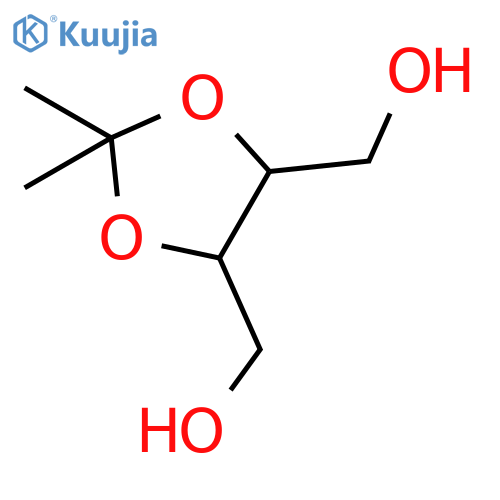Cas no 73346-74-4 (2,3-O-Isopropylidene-D-threitol)

73346-74-4 structure
商品名:2,3-O-Isopropylidene-D-threitol
2,3-O-Isopropylidene-D-threitol 化学的及び物理的性質
名前と識別子
-
- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
- (-)-2,3-O-Isopropylidene-D-Threitol
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- 2,3-O-Isopropylidene-D-threitol
- [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanol
- D-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-(-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-4,5-Dihydroxymethyl-2,2-dimethyl dioxolane
- D(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- 2-3-O-Isopropylidene-D-threitol
- trans-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
- (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- [(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- PubChem6768
- AS-49892
- 86992-57-6
- INVRLGIKFANLFP-PHDIDXHHSA-N
- O10001
- (4R-trans)-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
- AKOS016843666
- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)-
- ((4R,5R)-5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol
- NS00122282
- (-)-2,3-O-Isopropylidene-D-threitol, 99%
- CS-0097521
- MFCD00009761
- A837797
- SCHEMBL560668
- 73346-74-4
- (-)-2,3-Di-O-isopropylidene-D-threitol
- (-)-2-3-O-Isopropylidene-D-threitol
- [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- W-203672
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, (4R,5R)-
- I0375
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (-)-2,3-O-Isopropylidene-D-threitol; [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-
-
- MDL: MFCD00009761
- インチ: 1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChIKey: INVRLGIKFANLFP-PHDIDXHHSA-N
- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])O[C@]([H])(C([H])([H])O[H])[C@@]1([H])C([H])([H])O[H]
- BRN: 1798
計算された属性
- せいみつぶんしりょう: 162.08922
- どういたいしつりょう: 162.089
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 58.9
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.0585 (rough estimate)
- ゆうかいてん: 47.0 to 52.0 deg-C
- ふってん: 96°C/0.7mmHg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: -4 ° (C=5, Acetone)
- すいようせい: Soluble in water.
- PSA: 58.92
- LogP: -0.50890
- ひせんこうど: -3.1 º (c=5, CHCl3 26 ºC)
- ようかいせい: まだ確定していません。
- かんど: Hygroscopic
2,3-O-Isopropylidene-D-threitol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P301+P312-P302+P352-P304+P340-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22;S24/25
- 福カードFコード:3-10
-
危険物標識:

- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:<0°C
2,3-O-Isopropylidene-D-threitol 税関データ
- 税関コード:29329970
2,3-O-Isopropylidene-D-threitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-1G |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | >98.0%(GC) | 1g |
¥420.00 | 2024-04-16 | |
| Biosynth | MI05357-50 g |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 50g |
$1,444.00 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-256287-1 g |
(-)-2,3-O-Isopropylidene-D-threitol, |
73346-74-4 | 1g |
¥346.00 | 2023-07-10 | ||
| Key Organics Ltd | AS-49892-1G |
((4r,5r)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol |
73346-74-4 | >95% | 1g |
£201.00 | 2025-02-08 | |
| Enamine | EN300-317922-1.0g |
[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
73346-74-4 | 1.0g |
$0.0 | 2023-02-24 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24134-5g |
(-)-2,3-O-Isopropylidene-D-threitol, 98% |
73346-74-4 | 98% | 5g |
¥2611.00 | 2023-03-15 | |
| Chemenu | CM100867-10g |
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)- |
73346-74-4 | 97% | 10g |
$229 | 2021-06-15 | |
| TRC | I868935-2g |
2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 2g |
$ 121.00 | 2023-09-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0375-5G |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | >98.0%(GC) | 5g |
¥1955.00 | 2024-04-16 | |
| Biosynth | MI05357-25 g |
(-)-2,3-O-Isopropylidene-D-threitol |
73346-74-4 | 25g |
$866.25 | 2023-01-03 |
2,3-O-Isopropylidene-D-threitol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:73346-74-4)(-)-2,3-O-亚异丙基-D-苏力糖醇
注文番号:LE1668017
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
2,3-O-Isopropylidene-D-threitol 関連文献
-
Tomoyuki Amako,Kazuki Nakabayashi,Nozomu Suzuki,Sibo Guo,Nor Azura Abdul Rahim,Takunori Harada,Michiya Fujiki,Yoshitane Imai Chem. Commun. 2015 51 8237
-
Marek Jura,William Levason,Gillian Reid,Michael Webster Dalton Trans. 2008 5774
-
3. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compoundsRodney A. Fernandes,Pullaiah Kattanguru,Sachin P. Gholap,Dipali A. Chaudhari Org. Biomol. Chem. 2017 15 2672
-
4. The circular dichroism of the n→π* band of cyclic thionocarbonates. Part II. Studies on the thionocarbonates of some acyclic vicinal diolsA. H. Haines,C. S. P. Jenkins J. Chem. Soc. Perkin Trans. 1 1972 273
-
Stefano Moro,Francesca Deflorian,Giampiero Spalluto,Giorgia Pastorin,Barbara Cacciari,Soo-Kyung Kim,Kenneth A. Jacobson Chem. Commun. 2003 2949
73346-74-4 (2,3-O-Isopropylidene-D-threitol) 関連製品
- 3969-84-4(3,4-O-Isopropylidene-D-mannitol)
- 26276-97-1(1,2-Isopropylidene-D,L-myo-inositol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:73346-74-4)2,3-O-Isopropylidene-D-threitol

清らかである:99%
はかる:100g
価格 ($):1335.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:73346-74-4)(-)-2,3-O-Isopropylidene-D-threitol

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ




